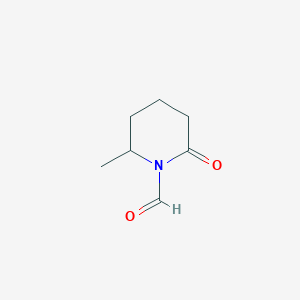

2-Methyl-6-oxopiperidine-1-carbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

72374-50-6 |

|---|---|

Molecular Formula |

C7H11NO2 |

Molecular Weight |

141.17 g/mol |

IUPAC Name |

2-methyl-6-oxopiperidine-1-carbaldehyde |

InChI |

InChI=1S/C7H11NO2/c1-6-3-2-4-7(10)8(6)5-9/h5-6H,2-4H2,1H3 |

InChI Key |

GZPUNLLJEALHEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCC(=O)N1C=O |

Origin of Product |

United States |

Contextual Significance Within Organic Synthesis and Medicinal Chemistry Scaffolds

The piperidine (B6355638) ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals. nih.govacs.org Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be readily functionalized to interact with biological targets. The introduction of a ketone functionality, forming a piperidinone, further enhances its utility by providing a handle for a variety of chemical transformations. researchgate.net Piperidinones are considered valuable intermediates in the synthesis of more complex molecules, including alkaloids and other biologically active compounds. nih.gov

The specific compound, 2-Methyl-6-oxopiperidine-1-carbaldehyde, incorporates several key features that make it an intriguing target for chemical investigation. The methyl group at the 2-position introduces a chiral center, opening up possibilities for stereoselective synthesis and the study of stereoisomer-specific biological activity. The 6-oxo functionality, a lactam, is a common feature in many biologically active molecules and provides a site for further chemical modification. Finally, the N-carbaldehyde (N-formyl) group plays a crucial role in modulating the electronic properties and reactivity of the piperidinone ring. N-acylation can influence the conformational preferences of the ring and the N-formyl group itself can participate in various chemical reactions. nih.gov

The piperidinone scaffold is a key component in a variety of medicinally relevant compounds, exhibiting a broad spectrum of biological activities including antimicrobial, antioxidant, and antitumor properties. researchgate.net For instance, derivatives of 4-piperidone (B1582916) have been investigated as mimics of curcumin, a natural product with known therapeutic potential. semanticscholar.org The ability to synthesize a diverse library of substituted piperidinones is therefore of great interest to medicinal chemists.

Historical Perspectives on Piperidinone Chemistry and Its Evolution

The synthesis of piperidinones has a rich history dating back to the early 20th century. One of the classic methods for the preparation of 4-piperidones is the Petrenko-Kritschenko piperidone synthesis , first described in 1912. synarchive.com This multicomponent reaction involves the condensation of an aldehyde, an amine, and a diester of acetonedicarboxylic acid to yield symmetrical 4-piperidones. synarchive.com This reaction is mechanistically related to the well-known Hantzsch pyridine (B92270) synthesis and the Robinson-Schöpf tropinone (B130398) synthesis. wikipedia.orgwikipedia.org

Over the years, numerous other methods for the synthesis of piperidinones have been developed, allowing for greater control over substitution patterns and stereochemistry. These methods include intramolecular cyclization reactions, such as the Dieckmann condensation and ring-closing metathesis, as well as various multicomponent reactions. nih.govnih.gov The development of stereoselective synthetic routes has been a particularly important area of research, enabling the preparation of enantiomerically pure piperidinone derivatives for pharmacological evaluation. rsc.org

The evolution of piperidinone chemistry has been driven by the increasing demand for complex, functionalized heterocyclic compounds in drug discovery and materials science. Modern synthetic methods often focus on efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials.

Current Research Landscape and Emerging Trends Pertaining to the Piperidinone Carbaldehyde Motif

Stereoselective and Asymmetric Synthesis Strategies for Piperidinone Rings

Achieving stereocontrol in the synthesis of substituted piperidinones is a significant challenge. Modern synthetic methods have increasingly focused on asymmetric strategies to produce enantiomerically enriched products, which are often crucial for biological activity.

Chiral Auxiliary Approaches and Enantioselective Catalysis

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the formation of piperidinone rings. nih.govwikipedia.orgsigmaaldrich.comresearchgate.netyoutube.com These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, after which they can be removed. sigmaaldrich.comyoutube.com For instance, Evans' oxazolidinone auxiliaries have been widely used in asymmetric alkylation and aldol (B89426) reactions, which can be key steps in the construction of chiral piperidinone precursors. wikipedia.orgresearchgate.net The auxiliary biases the approach of the electrophile to one face of the enolate, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary furnishes the desired enantiomerically enriched product.

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst is used to generate a large quantity of a chiral product. nih.gov Rhodium-catalyzed asymmetric carbometalation, for example, has been successfully employed to access enantioenriched 3-substituted piperidines from dihydropyridines with high yields and excellent enantioselectivity. nih.gov Similarly, iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts has proven effective for the synthesis of α-aryl and α-heteroaryl piperidines. researchgate.net Copper-catalyzed cyclizative aminoboration represents another innovative strategy for the enantioselective synthesis of cis-2,3-disubstituted piperidines. nih.gov

| Catalytic System | Substrate | Product | Enantiomeric Ratio (er) | Reference |

| Rh-catalyzed asymmetric reductive Heck | Aryl boronic acids and phenyl pyridine-1(2H)-carboxylate | 3-substituted tetrahydropyridines | High | nih.gov |

| Ir-catalyzed asymmetric hydrogenation | N-benzylpyridinium salts | α-heteroaryl piperidines | up to 99.3:0.7 | researchgate.net |

| Cu/(S, S)-Ph-BPE catalyzed aminoboration | Hydroxylamine ester | cis-2,3-disubstituted piperidines | Excellent | nih.gov |

Diastereoselective Syntheses of Substituted Piperidinones

Diastereoselective strategies are crucial for controlling the relative stereochemistry of multiple stereocenters within the piperidinone ring. One effective approach is the intramolecular reductive cyclization of monoximes of 1,5-diketones, which can produce polysubstituted N-hydroxypiperidines as a single diastereomer. ajchem-a.com Another powerful method is the boronyl radical-catalyzed (4+2) cycloaddition between 3-aroyl azetidines and various alkenes, which delivers polysubstituted piperidines with high diastereoselectivity. nih.gov This method is notable for its broad substrate scope and metal-free conditions. nih.gov

The stereochemical outcome of cyclization reactions can often be influenced by the reaction conditions. For example, an acid-mediated 6-endo-trig cyclization of amine-substituted enones has been developed for the stereoselective synthesis of trans-6-alkyl-2-methyl-4-oxopiperidines. rsc.org This method provides clean formation of the 4-oxopiperidine products in high yields. rsc.org

Multicomponent Reaction Pathways to the Piperidinone-Carbaldehyde Scaffold

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules like piperidinones in a single step from three or more starting materials. researchgate.netnih.govscispace.comsemanticscholar.org These reactions are advantageous due to their operational simplicity, shorter reaction times, and the ability to generate molecular diversity. scispace.com

A notable example is the one-pot multi-component condensation of aldehydes, amines, and β-ketoesters to synthesize highly functionalized piperidines. scispace.comsemanticscholar.org This reaction can be catalyzed by environmentally friendly catalysts like sodium lauryl sulfate (B86663) (SLS) in water at room temperature. scispace.comsemanticscholar.org The mechanism likely involves the initial formation of an enamine and an imine, followed by an intermolecular Mannich-type reaction. scispace.com The Biginelli reaction, another classic MCR, has been adapted for the synthesis of furochromone-containing heterocyclic compounds with a piperidine moiety. rsc.org

| Reaction Type | Components | Catalyst/Conditions | Product | Reference |

| One-pot condensation | Aldehydes, Amines, β-ketoesters | Sodium Lauryl Sulfate (SLS), water, room temperature | Highly substituted piperidines | scispace.comsemanticscholar.org |

| Biginelli reaction | Curcumin, Furochromone carbaldehyde, Amines/Urea | - | Furochromone-containing heterocycles | rsc.org |

| Ugi reaction | Carbonyl compound, Amine, Isocyanide, Carboxylic acid | Acid catalyst | α-acylamino amides | nih.gov |

Ring-Forming Reactions and Cyclization Methods

The construction of the piperidinone ring is often achieved through various cyclization strategies, which can be broadly categorized into intramolecular and metal-catalyzed methods.

Intramolecular Cyclization Reactions (e.g., Dieckmann Condensation, Aza-Michael Additions)

Intramolecular cyclization is a powerful strategy for forming the piperidinone ring. The Dieckmann condensation is a classic example, involving the intramolecular cyclization of a diester to form a β-keto ester, which can then be hydrolyzed and decarboxylated to yield a piperidone. dtic.milnih.govtandfonline.comstackexchange.com This method is widely used for the synthesis of 4-piperidones. dtic.miltandfonline.com Careful control of reaction conditions is often necessary to prevent side reactions like the retro-Dieckmann reaction. tandfonline.com

Intramolecular aza-Michael additions are another versatile method for the synthesis of piperidines and pyrrolidines. rsc.orgntu.edu.sgresearchgate.netresearchgate.net This reaction involves the nucleophilic addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule. ntu.edu.sg These reactions can be categorized based on whether they are single or double additions and whether the Michael acceptor is an alkene or an alkyne. rsc.orgntu.edu.sg The stereochemical outcome of these reactions can often be controlled to produce specific diastereomers. ntu.edu.sg

A synthetic route to cis-2-methyl-4-oxo-6-alkylpiperidines has been developed using a 6-endo-trig cyclization of (E)-enones. acs.org This base-mediated intramolecular cyclization proceeds in high yields for both alkyl- and aryl-substituted enones. acs.org

Palladium-Catalyzed and Gold(I)-Catalyzed Cyclizations

Transition metal catalysis has emerged as a powerful tool for the construction of heterocyclic rings. Palladium-catalyzed cascade cyclizations, in particular, enable the rapid assembly of polycyclic scaffolds by promoting a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. rsc.org Palladium(II)-catalyzed 1,3-chirality transfer reactions have been developed for the preparation of 2- and 2,6-substituted piperidines. ajchem-a.com Furthermore, palladium-catalyzed intramolecular dehydrogenative C(sp3)–H amidation provides an efficient route to isoindolinone synthesis without the need for stoichiometric oxidants. nih.gov

Gold(I) catalysts have also been employed in a variety of cyclization reactions. beilstein-journals.orgresearchgate.netnih.govnih.gov For instance, a gold(I)-catalyzed tandem cyclization/(3 + 3) cycloaddition of 2-(1-alkynyl)-2-alken-1-ones with nitrones provides a practical entry to bicyclic oxazine (B8389632) derivatives. beilstein-journals.org Gold(I) catalysis can also mediate the formation of pyrazoline derivatives through the cycloaddition of diaziridine to alkynes. nih.gov

| Metal Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium(II) | 1,3-chirality transfer | Allylic alcohols | 2- and 2,6-substituted piperidines | ajchem-a.com |

| Palladium on Carbon (Pd/C) | Dehydrogenative C(sp3)–H amidation | 2-benzyl-N-mesylbenzamides | Isoindolinones | nih.gov |

| Gold(I) | Tandem cyclization/(3 + 3) cycloaddition | 2-(1-alkynyl)-2-alken-1-ones and nitrones | Bicyclic oxazine derivatives | beilstein-journals.org |

| Gold(I) | Cycloaddition | Diaziridine and alkynes | Pyrazoline derivatives | nih.gov |

Ring-Closing Metathesis (RCM) Approaches to Oxopiperidine Systems

Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of cyclic olefins, including the unsaturated precursors to oxopiperidine systems. wikipedia.orgorganic-chemistry.org This intramolecular reaction, typically catalyzed by ruthenium-based complexes such as Grubbs' or Hoveyda-Grubbs catalysts, involves the formation of a new carbon-carbon double bond within a diene substrate, leading to the formation of a cyclic compound and the liberation of a small volatile alkene, such as ethylene (B1197577). wikipedia.org The driving force for this reaction is often the entropically favorable release of the small gaseous byproduct. organic-chemistry.org

The application of RCM to the synthesis of piperidinone precursors typically involves the cyclization of an acyclic diene containing a nitrogen atom. The choice of catalyst is crucial and can influence the efficiency and stereoselectivity of the ring closure. Modern second-generation Grubbs' catalysts are known for their high tolerance to a variety of functional groups, making them suitable for complex molecule synthesis. organic-chemistry.org

While direct synthesis of this compound via RCM is not extensively documented in readily available literature, the methodology is broadly applicable to the synthesis of functionalized piperidine rings which can be further elaborated to the target compound. For instance, RCM can be employed to synthesize substituted dihydropyridinones, which can then be reduced and functionalized to introduce the methyl and carbaldehyde groups at the desired positions. The versatility of RCM allows for the synthesis of a wide range of ring sizes, from five- to thirty-membered rings, and is a key strategy in the synthesis of various azabicyclic structures. wikipedia.orgnih.gov

Table 1: Common Catalysts in Ring-Closing Metathesis

| Catalyst Name | Generation | Key Features |

| Grubbs' Catalyst | First | Good activity, sensitive to air and moisture. |

| Grubbs' Catalyst | Second | Higher activity, greater functional group tolerance, more stable. |

| Hoveyda-Grubbs Catalyst | Second | Chelating isopropoxybenzylidene ligand, increased stability and recyclability. |

Derivatization and Functionalization of the 2-Methyl-6-oxopiperidine Core

The 2-methyl-6-oxopiperidine core serves as a versatile scaffold for the introduction of various functional groups, enabling the synthesis of a diverse library of compounds with potential biological activities. The presence of the lactam functionality, the methyl group, and the N-formyl group in this compound offers multiple sites for chemical modification.

Functionalization can be achieved through a variety of organic reactions. For example, the nitrogen atom of the piperidine ring, after potential deprotection of the formyl group, can be subjected to N-alkylation or N-acylation to introduce different substituents. The carbonyl group of the lactam can undergo reduction or participate in addition reactions. Furthermore, the methyl group at the 2-position can potentially be functionalized through radical reactions or by deprotonation followed by reaction with an electrophile, although this can be challenging.

Recent advances in C-H functionalization offer powerful strategies for the direct modification of the piperidine ring. These methods allow for the introduction of new substituents at specific positions without the need for pre-installed functional groups, thereby increasing synthetic efficiency. While specific examples for this compound are not prevalent, the general principles of C-H activation and functionalization are applicable to this system.

The synthesis of derivatives of the closely related 6-oxopiperidine-2-carboxylate (B1261032) has been reported, showcasing the potential for functionalization at various positions of the piperidine ring. researchgate.net These strategies can be adapted for the derivatization of the 2-methyl-6-oxopiperidine core.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of pharmaceuticals and fine chemicals is of increasing importance to minimize environmental impact and enhance sustainability. figshare.comresearchgate.netnih.gov The synthesis of this compound and related piperidinones can be made more environmentally benign by adhering to these principles.

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. mdpi.com Reactions with high atom economy, such as cycloadditions and catalytic reactions, are preferred over those that generate significant amounts of byproducts.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can often be recycled and reused. mdpi.com The use of metal catalysts in RCM and other C-C bond-forming reactions, as well as biocatalysis, aligns with this principle.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or replaced with greener alternatives such as water, supercritical fluids, or biodegradable solvents. mdpi.com Solvent-free reaction conditions are also highly desirable.

Energy Efficiency: Synthetic methods should be designed for energy efficiency, with reactions conducted at ambient temperature and pressure whenever possible. mdpi.com Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. mdpi.com

Table 2: Application of Green Chemistry Principles in Piperidinone Synthesis

| Green Chemistry Principle | Application in Piperidinone Synthesis |

| Atom Economy | Utilizing catalytic reactions and cycloadditions to minimize waste. |

| Catalysis | Employing reusable metal catalysts or biocatalysts for key transformations. |

| Safer Solvents | Replacing hazardous organic solvents with water or other green alternatives. |

| Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. |

Electrophilic and Nucleophilic Character of the Aldehyde and Lactam Functionalities

The reactivity of this compound is dominated by the electrophilic nature of its two carbonyl carbons. The aldehyde carbonyl is a potent electrophile, readily undergoing nucleophilic attack. researchgate.net The lactam carbonyl also possesses electrophilic character, though its reactivity is modulated by the adjacent nitrogen atom.

In a typical amide or lactam, the nitrogen's lone pair of electrons participates in resonance with the carbonyl group, which reduces the electrophilicity of the carbonyl carbon and imparts some nucleophilic character to the nitrogen. khanacademy.orgyoutube.com However, in this compound, the nitrogen atom is bonded to the strongly electron-withdrawing formyl group. This has two significant consequences:

Reduced Nitrogen Nucleophilicity: The electron-withdrawing effect of the formyl group delocalizes the nitrogen's lone pair across two carbonyl groups, significantly diminishing its availability and rendering the nitrogen atom essentially non-nucleophilic.

Enhanced Lactam Electrophilicity: This delocalization also reduces the resonance stabilization of the lactam amide bond. Similar to the way ring strain increases the reactivity of β-lactams by distorting the planar geometry required for optimal resonance, the N-formyl group electronically reduces this stabilization. youtube.comnih.gov This makes the lactam carbonyl of the N-formylpiperidone more susceptible to nucleophilic attack compared to a simple N-alkyl-substituted lactam.

Between the two carbonyls, the aldehyde is generally the more reactive electrophilic site for nucleophilic addition due to less steric hindrance and the lack of resonance stabilization from an adjacent nitrogen atom.

| Functional Group | Primary Character | Key Influencing Factor | Relative Reactivity |

|---|---|---|---|

| Aldehyde | Electrophilic | Polarized C=O bond | High |

| Lactam Carbonyl | Electrophilic | N-formyl group reduces resonance stabilization | Moderate (but enhanced) |

| Lactam Nitrogen | Non-nucleophilic | Electron-withdrawing N-formyl group | Very Low |

Stereochemical Outcomes and Diastereocontrol in Transformations

The presence of a stereocenter at the C-2 position, bearing a methyl group, is a critical feature of the molecule that strongly influences the stereochemical outcome of its reactions. Transformations occurring at the aldehyde or on the piperidinone ring can proceed with varying degrees of diastereoselectivity, dictated by the steric and electronic influence of this chiral center. researchgate.net

For instance, in a nucleophilic addition to the aldehyde carbonyl, the pre-existing stereocenter at C-2 can direct the incoming nucleophile to one of the two faces of the planar carbonyl group. This diastereocontrol is often governed by steric hindrance, where the nucleophile preferentially attacks from the face opposite to the bulky substituent (the methyl group) to minimize steric clash in the transition state. This principle is fundamental in asymmetric synthesis for establishing new stereocenters with predictable relative and absolute configurations. researchgate.net The ability to control stereochemistry is crucial for the synthesis of complex, stereochemically diverse piperidine structures. researchgate.netnih.gov

| Reaction Type | Controlling Factor | Predicted Major Diastereomer | Rationale |

|---|---|---|---|

| Nucleophilic Addition (e.g., Grignard, organolithium) | Steric Hindrance | Anti-Felkin-Anh or Felkin-Anh product, depending on the model applied | The C-2 methyl group sterically shields one face of the aldehyde, favoring attack from the less hindered direction. |

| Reduction (e.g., with NaBH₄) | Steric Approach Control | Hydride attacks from the less hindered face | Similar to other nucleophilic additions, the trajectory of the incoming hydride is influenced by the C-2 substituent. |

Rearrangement Reactions and Fragmentations

The structural framework of this compound is susceptible to rearrangement reactions under certain conditions, particularly those involving the formation of cationic intermediates. masterorganicchemistry.com For example, if a reaction were to generate a carbocation on the piperidine ring, a 1,2-hydride or 1,2-alkyl shift could occur to form a more stable carbocation. masterorganicchemistry.com

The fragmentation behavior of the molecule, typically studied by mass spectrometry, provides insight into its structural composition and bond strengths. Upon ionization, the molecular ion can break apart in predictable ways. libretexts.orgyoutube.com Cleavage of the bonds adjacent to the carbonyl groups (alpha-cleavage) is a common fragmentation pathway for both aldehydes and amides. libretexts.orgmiamioh.edu

| Fragmentation Pathway | Fragment Lost | Resulting m/z (for C₈H₁₁NO₂) | Significance |

|---|---|---|---|

| Loss of formyl radical | •CHO | M-29 | Characteristic of aldehydes. libretexts.org |

| Alpha-cleavage at C2-C3 bond | •C₄H₈CHO | - | Cleavage adjacent to the lactam nitrogen and carbonyl. |

| Loss of methyl radical | •CH₃ | M-15 | Loss of the substituent at the C-2 position. youtube.com |

| Ring cleavage | Various | Various | Complex fragmentation of the piperidinone ring. |

Transition Metal-Catalyzed Reactions Involving the Piperidinone-Carbaldehyde Scaffold

The piperidinone scaffold is a valuable building block in synthetic chemistry, and transition metal catalysis offers powerful methods for its elaboration. acs.orgresearchgate.net A variety of catalytic transformations can be envisioned for functionalizing the this compound core, provided suitable reaction handles are present or can be installed. uva.esmdpi.com

Cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are premier tools for forming carbon-carbon bonds. uva.esmdpi.com If the piperidinone ring were functionalized with a halide or triflate, these palladium-catalyzed methods could be used to introduce aryl, vinyl, or alkyl groups. mdpi.com Furthermore, modern synthetic methods are increasingly focused on the direct C-H functionalization of heterocyclic scaffolds, which avoids the need for pre-functionalized starting materials. core.ac.uk Such strategies could potentially be applied to activate the C-H bonds at the C-3, C-4, or C-5 positions of the piperidinone ring, enabling the direct installation of new substituents.

| Reaction Type | Typical Catalyst | Required Substrate Modification | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (e.g., Pd(PPh₃)₄) | Halogenation of the piperidinone ring | Aryl- or vinyl-substituted piperidinone |

| Heck Reaction | Palladium (e.g., Pd(OAc)₂) | Halogenation of the piperidinone ring | Alkenyl-substituted piperidinone |

| C-H Activation/Functionalization | Palladium, Rhodium, Iridium | None (direct activation) | Directly functionalized piperidinone |

Radical Reactions and Mechanistic Investigations

Beyond polar, two-electron reaction pathways, this compound can also potentially engage in radical reactions. Homolytic cleavage of C-H bonds, initiated by radical initiators or photochemically, could generate carbon-centered radicals on the piperidinone ring. These intermediates could then be trapped by radical acceptors to form new C-C or C-heteroatom bonds. Differentiating between polar and radical mechanisms can be challenging and often requires dedicated mechanistic studies. nih.gov

Mechanistic investigations are crucial for understanding and optimizing the transformations of this scaffold. Techniques such as kinetic studies, crossover experiments, and isotopic labeling can provide evidence for proposed reaction pathways. wwu.edu For example, using a deuterated version of a reagent or the substrate itself can help determine whether a specific C-H bond is broken in the rate-determining step of a reaction. nih.gov Computational studies can also offer valuable insights into transition state energies and reaction coordinates, helping to rationalize observed reactivity and stereoselectivity.

Computational and Theoretical Investigations of 2 Methyl 6 Oxopiperidine 1 Carbaldehyde

Quantum Chemical Calculations (DFT, MP2) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule. Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are powerful tools for optimizing molecular geometry and calculating electronic properties. For N-acylpiperidine derivatives, DFT calculations using the B3LYP functional with a basis set such as 6-311G(d,p) have been effectively used to determine optimized structures and frontier molecular orbital energies. nih.gov These calculations reveal the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting molecular stability and reactivity. nih.govijcce.ac.ir

The frontier molecular orbitals, HOMO and LUMO, are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. ijcce.ac.ir The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. ijcce.ac.ir

For a molecule like 2-Methyl-6-oxopiperidine-1-carbaldehyde, the HOMO is expected to be localized around the regions of higher electron density, such as the oxygen atoms of the carbonyl groups and the nitrogen atom, indicating these are potential sites for electrophilic attack. Conversely, the LUMO is likely distributed over the carbonyl carbons, which are electron-deficient and thus susceptible to nucleophilic attack. In a related compound, N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, DFT calculations showed the HOMO and LUMO energies to be -5.212 eV and -2.047 eV, respectively, resulting in an energy gap of 3.165 eV. nih.gov This relatively small gap suggests high chemical reactivity. nih.gov A similar analysis for this compound would be crucial in predicting its reactivity in various chemical transformations.

Table 1: Representative Frontier Molecular Orbital Data for a Substituted N-Acylpiperidine

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.212 |

| LUMO | -2.047 |

| Energy Gap (ΔE) | 3.165 |

Data based on calculations for N-acetyl-t-3-methyl-r-2,c-6-diphenylpiperidine, serving as an illustrative example. nih.gov

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive picture of localized bonds and lone pairs, resembling a classical Lewis structure. This analysis is particularly useful for quantifying intermolecular and intramolecular interactions, such as hyperconjugation.

Conformational Analysis and Dynamics

The three-dimensional structure and flexibility of the piperidine (B6355638) ring are critical to the molecule's function and reactivity. Conformational analysis, often performed using methods like Monte Carlo (MC) or Molecular Dynamics (MD) simulations, explores the potential energy surface to identify stable conformers and the energy barriers between them. researchgate.net These methods are vital for understanding the dynamic behavior of flexible six-membered rings. researchgate.net

The piperidine ring in this compound is not planar and can adopt several puckered conformations, with the chair, boat, and twist-boat forms being the most significant. Ring puckering describes the out-of-plane bending motions that allow the molecule to adopt these different shapes. The interconversion between these conformers, such as the chair-to-chair ring inversion, is a dynamic process that involves passing through higher-energy transition states, like the half-chair or boat conformations. The dynamics of this ring inversion can be studied computationally to understand the flexibility of the heterocyclic framework.

Substituents on the piperidine ring have a profound impact on its preferred conformation. In this compound, the N-formyl (carbaldehyde) and 2-methyl groups are the key determinants. The N-formyl group introduces partial double-bond character to the N-C(O) bond due to amide resonance, making the nitrogen atom and its substituents more planar.

This planarity at the nitrogen atom creates a phenomenon known as pseudoallylic strain (or A1,3 strain) between the N-formyl group and the substituent at the C2 position (the methyl group). To alleviate this steric repulsion, the 2-methyl substituent is strongly biased towards the axial position. This preference for an axial orientation for a C2 substituent in N-acylpiperidines has been confirmed by quantum mechanics calculations and analysis of crystallographic databases. This effect dictates the three-dimensional shape of the molecule and is a critical factor in its interactions with other molecules.

Reaction Pathway Elucidation and Transition State Modeling

Computational chemistry provides indispensable tools for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and, most importantly, transition states (TS). wikipedia.org A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. wikipedia.org Locating the TS and calculating its energy relative to the reactants allows for the determination of the activation energy, which is a key factor governing the reaction rate.

For this compound, several reaction pathways can be envisaged. For example, nucleophilic addition to the carbaldehyde group or hydrolysis of the lactam (amide) bond are plausible transformations. DFT calculations can be employed to model these reaction pathways. For the hydrolysis of a lactam, computational studies would model the approach of a nucleophile (e.g., a hydroxide (B78521) ion) to the amide carbonyl carbon. The calculation would identify the transition state for the formation of a tetrahedral intermediate. acs.orgnih.gov The calculated activation barrier for this step would provide insight into the feasibility of the reaction under different conditions. Similarly, the mechanism of reduction or oxidation at the aldehyde could be explored, identifying the key transition states and intermediates involved. Such studies are crucial for predicting reactivity, understanding reaction outcomes, and designing new synthetic routes. irb.hr

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Molecular Docking and Protein-Ligand Interaction Studies (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as this compound, into the binding site of a target protein. While specific docking studies on this compound are not extensively documented in publicly available literature, we can infer potential interactions based on studies of analogous piperidinone-containing molecules.

Piperidine and piperidinone derivatives have been investigated as inhibitors for a range of protein targets. researchgate.netnih.govnih.govtandfonline.commdpi.comlongdom.orgmdpi.com For instance, derivatives of piperidine have been docked against receptors like the dopamine (B1211576) D2 receptor, sigma-1 receptor, and various enzymes, demonstrating the versatility of this scaffold in interacting with diverse protein architectures. researchgate.netnih.govnih.gov

A hypothetical molecular docking study of this compound would involve preparing the 3D structure of the ligand and selecting a relevant protein target. Given the structural features of the compound, potential targets could include enzymes where the carbaldehyde group can act as a covalent modifier or receptors where the lactam and methyl groups can form specific non-covalent interactions.

The primary interactions governing the binding of this compound to a protein active site would likely include:

Hydrogen Bonding: The oxygen atom of the lactam carbonyl and the carbaldehyde group can act as hydrogen bond acceptors, while the N-H group of the lactam can be a hydrogen bond donor.

Hydrophobic Interactions: The methyl group and the aliphatic backbone of the piperidine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Covalent Bonding: The electrophilic nature of the carbaldehyde group could potentially form a reversible or irreversible covalent bond with nucleophilic residues like cysteine or lysine (B10760008) within the protein's active site.

To illustrate the potential outcomes of such a study, a hypothetical data table is presented below, showcasing the predicted binding affinities and key interactions of this compound and its analogs with a hypothetical protein target.

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| This compound | -7.5 | ASP120, TYR85 | Hydrogen Bond |

| LEU88, PHE150 | Hydrophobic | ||

| 2-Ethyl-6-oxopiperidine-1-carbaldehyde | -7.8 | ASP120, TYR85 | Hydrogen Bond |

| LEU88, PHE150, VAL92 | Hydrophobic | ||

| 6-Oxopiperidine-1-carbaldehyde | -6.9 | ASP120, TYR85 | Hydrogen Bond |

| LEU88 | Hydrophobic |

This table is for illustrative purposes only and is based on general principles of molecular docking with related compounds.

The insights gained from such in silico protein-ligand interaction studies are invaluable for understanding the potential biological activity of this compound and for designing more potent and selective derivatives. nih.govijper.orgmdpi.comyoutube.com

Machine Learning Applications in Piperidinone Reactivity and Design

Machine learning (ML) is increasingly being applied in chemistry to predict molecular properties, reaction outcomes, and to design novel molecules with desired characteristics. cmu.educhemrxiv.orgresearchgate.netresearchgate.net For a compound like this compound, ML models can be employed to predict its reactivity in various chemical transformations and to guide the design of new piperidinone derivatives with optimized properties.

Reactivity Prediction:

The reactivity of the piperidinone ring and the carbaldehyde group in this compound can be influenced by various factors, including the nature of the reactants, catalysts, and reaction conditions. Machine learning models, trained on large datasets of chemical reactions, can predict the likelihood of a particular reaction occurring and its potential yield.

For example, a model could be trained to predict the outcome of nucleophilic addition to the carbaldehyde group or the susceptibility of the lactam ring to hydrolysis under different conditions. These models typically use molecular descriptors, which are numerical representations of the chemical structure, as input to make predictions.

Below is an illustrative data table showcasing how a hypothetical machine learning model might predict the yield of a specific reaction for a series of substituted piperidinone derivatives.

| Derivative | Substituent at C2 | Predicted Reaction Yield (%) |

| This compound | Methyl | 85 |

| 2-Ethyl-6-oxopiperidine-1-carbaldehyde | Ethyl | 82 |

| 2-Phenyl-6-oxopiperidine-1-carbaldehyde | Phenyl | 75 |

| 6-Oxopiperidine-1-carbaldehyde | Hydrogen | 92 |

This table is a hypothetical representation of machine learning predictions and is for illustrative purposes.

Molecular Design:

Beyond predicting reactivity, machine learning algorithms can be used in generative models to design novel piperidinone derivatives with specific desired properties. For instance, a researcher could specify a desired binding affinity for a particular protein target, along with other properties like solubility and metabolic stability. The generative model would then propose new molecular structures that are predicted to meet these criteria. This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with a higher probability of success.

The application of computational and theoretical methods, particularly molecular docking and machine learning, provides a powerful framework for exploring the chemical and biological properties of this compound. These in silico approaches offer valuable predictions that can guide experimental work and facilitate the discovery of new applications for this versatile chemical entity.

Advanced Spectroscopic and Structural Elucidation Techniques in 2 Methyl 6 Oxopiperidine 1 Carbaldehyde Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2-Methyl-6-oxopiperidine-1-carbaldehyde. It provides detailed information about the chemical environment of each nucleus, allowing for the determination of connectivity, stereochemistry, and conformational preferences.

In the case of this compound, the piperidine (B6355638) ring is expected to adopt a chair-like conformation to minimize steric strain. iastate.edu The orientation of the methyl group at the C-2 position (axial or equatorial) and the conformation of the N-carbaldehyde group are key stereochemical features that can be assigned using ¹H and ¹³C NMR data. The chemical shifts and coupling constants of the ring protons are particularly sensitive to their dihedral angles and relative orientations. For instance, a large coupling constant (typically > 7 Hz) between adjacent protons on the ring would suggest a trans-diaxial relationship, providing strong evidence for their relative stereochemistry.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| CHO | 8.0 - 9.5 | Singlet | Characteristic downfield shift for an aldehyde proton. |

| CH₃ | 1.0 - 1.5 | Doublet | Coupled to the proton at C-2. |

| H-2 | 2.5 - 4.0 | Multiplet | Shift influenced by adjacent methyl and carbonyl groups. |

| H-3, H-4, H-5 | 1.5 - 2.5 | Multiplets | Complex overlapping signals from the methylene (B1212753) protons of the piperidine ring. |

Variable-Temperature NMR for Tautomerism and Dynamic Processes

Variable-temperature (VT) NMR spectroscopy is a powerful technique for studying dynamic processes such as conformational changes or tautomerism. researchgate.net For this compound, two primary dynamic processes could be investigated: the ring inversion of the piperidine core and the rotation around the N-CHO (amide) bond.

At room temperature, the rotation around the amide bond may be slow on the NMR timescale, leading to the observation of two distinct sets of signals (rotamers) due to the partial double-bond character of the C-N bond. By increasing the temperature, the rate of rotation increases. At a sufficiently high temperature (the coalescence temperature), the two sets of signals will broaden and merge into a single, averaged signal. Thermodynamic parameters for this rotational barrier can be calculated from these experiments. researchgate.net Similarly, cooling the sample can slow down the chair-to-chair ring flip, potentially allowing for the observation of individual axial and equatorial signals that might be averaged at room temperature.

Advanced 2D NMR Techniques (e.g., NOESY for Spatial Proximity)

Two-dimensional (2D) NMR experiments are essential for deciphering the complex spectra of molecules like this compound. wikipedia.org Techniques such as COSY (Correlation Spectroscopy) establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) correlates protons with their directly attached carbons.

Of particular importance for stereochemical assignment is the Nuclear Overhauser Effect Spectroscopy (NOESY) experiment. libretexts.org NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. columbia.edunanalysis.com This is crucial for determining the relative configuration and preferred conformation of the molecule. For example, a NOESY correlation between the protons of the C-2 methyl group and a specific proton on the C-3 or C-6 position would provide definitive evidence for their spatial proximity, helping to establish the conformation of the ring and the orientation of the substituents. ipb.pt

Table 2: Key Expected NOESY Correlations for Conformational Assignment

| Interacting Protons | Implied Spatial Relationship |

|---|---|

| CH₃ ↔ H-2 | Confirms proximity of the methyl group to the proton on its stereocenter. |

| H-2 ↔ H-3 (axial) | Suggests an equatorial orientation of the methyl group. |

| CHO ↔ H-2 / H-6 | Reveals the preferred rotational conformation of the N-carbaldehyde group relative to the ring. |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govspringernature.com It provides precise bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the crystal lattice. For this compound, a single-crystal X-ray diffraction analysis would confirm the chair conformation of the piperidine ring and the precise orientation of the methyl and carbaldehyde substituents. jyu.fied.ac.uk

Crucially, for a chiral molecule like this, X-ray crystallography is the gold standard for determining the absolute configuration (i.e., whether the stereocenter at C-2 is R or S). ed.ac.uk This is achieved through the analysis of anomalous dispersion, where the presence of atoms in a non-centrosymmetric crystal structure causes small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs). researchgate.net The Flack parameter, derived from this data, provides a reliable indicator of the correct absolute stereochemistry. ysu.am The successful determination of the absolute configuration of a related chiral δ-lactam has been demonstrated using this technique. mdpi.comnih.gov

Table 3: Illustrative Crystallographic Data for a Piperidine Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0430 |

| b (Å) | 8.0805 |

| c (Å) | 11.1700 |

| β (°) | 97.475 |

| Z (molecules/unit cell) | 2 |

Note: Data is for a representative morpholine-containing structure and is illustrative of typical crystallographic parameters. mdpi.com

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformation Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into its conformation. mdpi.comamericanpharmaceuticalreview.com These two techniques are complementary; IR spectroscopy relies on a change in the dipole moment during a vibration, while Raman spectroscopy depends on a change in polarizability. ksu.edu.sa

Table 4: Characteristic Vibrational Frequencies

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Aldehyde | C=O Stretch | 1740 - 1720 | Strong (IR) |

| Aldehyde | C-H Stretch | ~2720 | Medium (IR) |

| Amide (Lactam) | C=O Stretch | 1700 - 1650 | Strong (IR) |

| Alkyl | C-H Stretch | 3000 - 2850 | Medium-Strong (IR, Raman) |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation in Complex Syntheses

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to determine the elemental composition of a compound with extremely high accuracy. fiveable.me Unlike low-resolution mass spectrometry which provides a nominal mass (an integer), HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. libretexts.org

This precision is possible because the exact mass of an atom is not an integer (except for carbon-12, which is defined as 12.00000 amu). libretexts.org For example, ¹⁶O has a mass of 15.9949 amu and ¹⁴N has a mass of 14.0031 amu. By measuring the molecular ion's mass with high precision (typically within 5 ppm), it is possible to calculate a unique and unambiguous molecular formula. For this compound (C₇H₁₁NO₂), the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical mass would provide definitive confirmation of the molecular formula, validating the success of a synthesis and distinguishing it from other potential products with the same nominal mass. acs.org

Table 5: Exact Mass Calculation for C₇H₁₁NO₂

| Atom | Number | Isotopic Mass (amu) | Total Mass (amu) |

|---|---|---|---|

| ¹²C | 7 | 12.000000 | 84.000000 |

| ¹H | 11 | 1.007825 | 11.086075 |

| ¹⁴N | 1 | 14.003074 | 14.003074 |

| ¹⁶O | 2 | 15.994915 | 31.989830 |

| Total | Theoretical Exact Mass | 141.078979 |

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Excess and Absolute Configuration

Chiroptical methods are a class of spectroscopic techniques that are sensitive to the chirality of a molecule. These include Electronic Circular Dichroism (ECD), which measures the differential absorption of left- and right-circularly polarized light in the UV-visible region, and Vibrational Circular Dichroism (VCD), which measures the same phenomenon in the infrared region. mdpi.com

These techniques are powerful for determining the absolute configuration of a chiral molecule in solution. americanlaboratory.com The process involves measuring the experimental CD spectrum and comparing it to a spectrum predicted by quantum mechanical calculations for a specific enantiomer (e.g., the R-enantiomer). A good match between the experimental and calculated spectra confirms the absolute configuration of the sample. If the experimental spectrum is a mirror image of the calculated one, the sample has the opposite absolute configuration. americanlaboratory.com

Furthermore, the intensity of a CD signal is proportional to the concentration difference between the two enantiomers, making it a valuable tool for determining enantiomeric excess (ee), a measure of the purity of a chiral sample. Chiral HPLC systems can be equipped with CD detectors to simultaneously separate enantiomers and provide information on their absolute configuration. mdpi.com

Molecular and Cellular Biological Interactions of 2 Methyl 6 Oxopiperidine 1 Carbaldehyde and Its Analogues Excluding Clinical Data

In Vitro Enzyme Inhibition and Receptor Binding Studies

There is currently no publicly available research detailing the in vitro enzyme inhibition or receptor binding profiles of 2-Methyl-6-oxopiperidine-1-carbaldehyde. While studies on other piperidine (B6355638) derivatives have shown activity against various enzymes, such as 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis and acetylcholinesterase, these findings cannot be extrapolated to the specific compound . nih.govnih.gov Similarly, no data exists on its binding affinity to any specific receptors.

Modulation of Cellular Pathways and Targets (e.g., Proteasome Inhibition, CFTR Potentiation)

Scientific literature lacks any evidence of this compound modulating cellular pathways. There are no studies indicating its potential as a proteasome inhibitor or a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Research into proteasome inhibition often focuses on peptide aldehydes and other specific structural motifs not present in this compound. nih.gov Likewise, studies on CFTR potentiation have identified various chemical classes, but none include this compound. nih.gov

Structure-Activity Relationship (SAR) Studies for Molecular Recognition (Focus on physicochemical and structural aspects of interaction)

Due to the absence of biological activity data for this compound, no structure-activity relationship (SAR) studies have been published. SAR studies require a series of analogues with varying biological activities to determine the key chemical features responsible for their effects. nih.gov Without initial data on the biological targets and potency of the parent compound, such studies cannot be performed.

Investigation of Biological Activities in Non-Human Organisms (e.g., Insecticidal Activity Mechanisms)

There is no information available regarding the biological activities of this compound in non-human organisms. While various piperidine-containing compounds, such as piperine (B192125) and its derivatives, have been investigated for their insecticidal properties, this specific molecule has not been the subject of such research. researchgate.netnih.govijnrd.orgresearchgate.net Therefore, no data on its potential mechanisms of action in organisms like insects is available.

Applications in Complex Chemical Synthesis and Material Science

Utilization as a Chiral Building Block in Natural Product Total Synthesis

There is no specific information in the current scientific literature detailing the use of 2-Methyl-6-oxopiperidine-1-carbaldehyde as a chiral building block in the total synthesis of natural products. However, the broader class of substituted piperidines is well-established in this role. The stereocontrolled synthesis of piperidine (B6355638) derivatives is crucial for creating complex molecular architectures found in many alkaloids and other biologically active compounds. The synthesis of functionalized piperidines is a key area of research, as these structures are prevalent in a wide array of biologically active molecules.

Development of Piperidinone-Based Ligands and Catalysts

The development of ligands and catalysts specifically derived from this compound has not been reported. Nonetheless, piperidine-containing ligands have been developed and utilized in catalysis. For example, certain palladium-activating ligands incorporating a piperidine moiety have been shown to be effective in azidation reactions. The steric properties of substituents on the piperidine ring, such as a bulky group at the C6 position, can be crucial for catalytic activity by influencing the metal center's electrophilicity. nih.gov

Design of Chemically Diverse Compound Libraries

There is no evidence to suggest that this compound has been specifically used as a scaffold for the design of chemically diverse compound libraries. However, the general strategy of using heterocyclic cores to generate libraries of molecules for screening is common in drug discovery. Commercial suppliers like ChemDiv provide access to large libraries of diverse heterocyclic compounds for this purpose. chemdiv.com The piperidinone skeleton, in general, is a valuable starting point for creating such libraries due to the multiple points of diversification it offers.

Design and Synthesis of 2 Methyl 6 Oxopiperidine 1 Carbaldehyde Derivatives and Analogues for Research

Systematic Structural Modifications and Substituted Analogues

Systematic modification of the lead compound, 2-Methyl-6-oxopiperidine-1-carbaldehyde, involves the introduction of various substituents at different positions on the piperidine (B6355638) ring. These modifications are intended to probe the structure-activity relationship (SAR) by altering steric bulk, electronic properties, and hydrogen bonding potential.

Key positions for modification include:

The N-carbaldehyde group: The formyl group can be replaced with other acyl groups (acetyl, propionyl), sulfonyl groups, or carbamates to assess the impact of the N-substituent on the molecule's properties.

The C2-methyl group: This group can be extended to larger alkyl chains (ethyl, propyl) or replaced with functionalized moieties (e.g., hydroxymethyl, fluoromethyl) to explore steric tolerance and introduce new interaction points.

The piperidine ring (C3, C4, C5): The introduction of substituents on the ring backbone is a common strategy. For instance, the synthesis of related 6-oxopiperidine-2-carboxylate (B1261032) derivatives has been achieved with substitutions at the C5 position, including triazole and tetrazole rings. Such modifications can drastically alter polarity and introduce specific vectors for molecular interactions. The stereochemistry of these substitutions is crucial, as seen in related structures where a cis configuration of ring substituents was confirmed.

The synthesis of these analogues often starts from appropriately substituted precursors or involves the functionalization of the existing piperidine ring. Methods like alkylation, acylation, and cycloaddition reactions are commonly employed to build molecular diversity.

Table 1: Examples of Systematic Structural Modifications

| Position of Modification | Original Group | Example of Modified Group | Potential Rationale for Modification |

|---|---|---|---|

| N1 | -CHO (Carbaldehyde) | -COCH3 (Acetyl) | Increase metabolic stability, alter electronic properties. |

| N1 | -CHO (Carbaldehyde) | -SO2CH3 (Mesyl) | Introduce a strong hydrogen bond acceptor, change geometry. |

| C2 | -CH3 (Methyl) | -CH2CH3 (Ethyl) | Probe steric limits at a specific binding site. |

| C2 | -CH3 (Methyl) | -CF3 (Trifluoromethyl) | Alter lipophilicity and electronic nature (electron-withdrawing). |

| C4 | -H | -F, -Cl | Modulate pKa and metabolic stability (halogenation). |

| C4 | -H | -OH (Hydroxyl) | Introduce hydrogen bond donor/acceptor capabilities. |

| C5 | -H | Tetrazole | Serve as a carboxylic acid bioisostere, enhance polarity. |

Isoelectronic and Isosteric Replacements

Isoelectronic and isosteric replacements are fundamental strategies in drug design aimed at modifying a molecule's physicochemical properties—such as size, shape, and electronic distribution—while retaining or enhancing its desired biological activity. This approach involves substituting an atom or a group of atoms with another that possesses a comparable steric and electronic arrangement.

For this compound, several isosteric replacements can be envisioned:

Lactam Carbonyl Group (C=O): The carbonyl oxygen can be replaced with sulfur to yield a thiolactam (C=S). This modification alters the hydrogen bonding capability and electronic character of the group. Another possibility is replacement with a sulfone group (SO2) in a related cyclic sulfonamide scaffold.

Ring Heteroatom (Nitrogen): While challenging, replacing the ring nitrogen with another atom like carbon would fundamentally change the scaffold to a carbocycle, but this falls outside of simple isosteric replacement. More subtly, the entire piperidine ring can be replaced by other heterocyclic systems like morpholine (B109124) or thiomorpholine (B91149) to alter solubility and metabolic properties.

N-Carbaldehyde Group: The formyl group is a functional moiety that can be replaced by bioisosteres. For example, a nitrile group (-C≡N) can mimic some of the electronic properties and size of the formyl group.

Classical Bioisosteres: A classic example involves replacing a benzene (B151609) ring with a thiophene (B33073) ring. While the parent molecule lacks an aromatic ring, if one were introduced as a substituent, this principle would apply.

The primary goal of these replacements is to improve properties such as metabolic stability, cell permeability, or binding affinity by subtly tuning the molecule's electronic and steric profile.

Table 2: Potential Isoelectronic/Isosteric Replacements

| Original Moiety | Isosteric Replacement | Key Property Change |

|---|---|---|

| Carbonyl (-C=O) | Thiocarbonyl (-C=S) | Reduced H-bond acceptor strength, increased lipophilicity. |

| Lactam (-NH-C=O-) | Cyclic Sulfonamide (-NH-SO2-) | Altered geometry and H-bonding pattern. |

| Piperidine Ring | Pyrrolidine Ring | Smaller, more compact scaffold with different conformational flexibility. |

| N-Formyl (-N-CHO) | N-Cyano (-N-CN) | Altered electronics and dipole moment. |

Conformationally Restricted Analogues

The piperidine ring exists in a dynamic equilibrium of chair and boat conformations. Restricting this conformational flexibility can pre-organize the molecule into a bioactive conformation, potentially increasing its affinity for a biological target by reducing the entropic penalty of binding.

Strategies to create conformationally restricted analogues of this compound include:

Introduction of Bridged Systems: Creating bicyclic structures by introducing an atomic bridge across the piperidine ring is a powerful method. For example, forming an ethylene (B1197577) bridge between C3 and C5 could yield an azabicyclo[3.3.1]nonane core. The synthesis of such bridged piperidines, like 2-azanorbornane and nortropane derivatives, has been successfully used to create rigid scaffolds.

Fused Ring Systems: Fusing another ring to the piperidine core, for instance, a cyclopropane (B1198618) ring across C3-C4, can lock the local conformation.

Introduction of Unsaturation: Creating a double bond within the ring (e.g., forming a tetrahydropyridine (B1245486) derivative) significantly flattens the ring and restricts its conformational freedom.

Stereocontrolled Synthesis: The use of stereoselective reactions to install substituents with a defined relative stereochemistry (cis or trans) can favor a specific ring conformation. For example, the presence of bulky substituents can create a strong bias for one chair conformer over another.

These rigidified analogues are invaluable tools for mapping the conformational requirements of a binding site.

Impact of Substitution on Reactivity and Molecular Recognition (Chemical/Biochemical Level)

The introduction of substituents has a profound impact on both the chemical reactivity of the molecule and its ability to participate in molecular recognition events. These effects can be broadly categorized as electronic and steric.

Impact on Chemical Reactivity:

Electronic Effects: Electron-withdrawing groups (EWGs) like fluorine or a nitro group attached to the piperidine ring can increase the electrophilicity of the lactam carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) like alkoxy groups would decrease its reactivity. These effects are transmitted through the sigma bonds of the ring. The reactivity of heterocyclic systems can be highly sensitive to such electronic modulation.

Steric Effects: The size and position of a substituent can hinder the approach of reactants. For example, a bulky substituent at the C3 position could sterically shield the lactam carbonyl from attack. Studies on substituted heterocycles have shown that the introduction of methyl groups can slow reaction rates significantly due to steric hindrance, sometimes by several orders of magnitude. This diminished rate can be attributed to both direct steric blocking and indirect effects, such as forcing a reactive group out of conjugation with the ring.

Impact on Molecular Recognition:

Binding Affinity: Molecular recognition, such as the binding of a ligand to a protein, is governed by a combination of interactions including hydrogen bonds, electrostatic interactions, and van der Waals forces. Adding a hydroxyl group could introduce a new hydrogen bond with a receptor, increasing affinity. Conversely, adding a bulky group in a sterically confined binding pocket would decrease affinity.

Specificity and Selectivity: Modifying substituents can alter the binding profile of a molecule. A subtle change, such as moving a methyl group from one position to another, could abolish binding at one target while creating a favorable interaction at another, thereby increasing selectivity. The pharmacophoric arrangement of key interacting groups is critical, and substitutions can fine-tune this arrangement for optimal recognition.

Table 3: Predicted Impact of Substitution on Molecular Properties

| Substituent Type (at C4) | Example | Effect on Carbonyl Reactivity | Potential Effect on Molecular Recognition |

|---|---|---|---|

| Electron-Withdrawing | -F | Increase | May form specific halogen bonds or alter pKa. |

| Electron-Donating | -OCH3 | Decrease | Can act as H-bond acceptor; increases polarity. |

| Sterically Bulky | -C(CH3)3 | Decrease (Hindrance) | May provide favorable van der Waals contacts or cause steric clash. |

| Polar, H-bonding | -OH, -NH2 | Minimal electronic effect | Can form critical hydrogen bonds, increasing binding affinity. |

Advanced Analytical Methodologies for Research Studies of 2 Methyl 6 Oxopiperidine 1 Carbaldehyde

Quantitative Analysis in Reaction Mixtures and Research Samples (e.g., Isotope Dilution Mass Spectrometry)nih.gov

Accurate quantification of 2-Methyl-6-oxopiperidine-1-carbaldehyde in complex matrices like reaction mixtures or biological samples is crucial for reaction monitoring, yield calculation, and pharmacokinetic studies. Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard technique for this purpose due to its high precision and accuracy. nist.govmdpi.com

The principle of IDMS involves using a stable, isotopically labeled version of the analyte as an internal standard. For this compound, this would involve synthesizing an analog containing isotopes such as ¹³C or ²H (deuterium). This labeled standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.

A known quantity of the isotopic standard is added to the sample at an early stage of preparation. The sample is then processed, and the ratio of the natural analyte to the isotopic standard is measured by a mass spectrometer, often coupled with a chromatographic system like liquid chromatography (LC) or gas chromatography (GC). Because the analyte and the standard exhibit nearly identical chemical behavior during extraction, purification, and ionization, any sample loss affects both equally. This preserves the ratio, enabling highly accurate quantification that is independent of sample recovery. nist.gov

Table 1: Hypothetical IDMS Data for Quantification of this compound

| Sample ID | Matrix | Analyte Peak Area (A) | Isotopic Standard Peak Area (A_is) | Response Ratio (A/A_is) | Calculated Concentration (µg/mL) |

|---|---|---|---|---|---|

| RM-001 | Reaction Mixture | 154,800 | 102,500 | 1.51 | 75.5 |

| RM-002 | Reaction Mixture | 210,300 | 101,900 | 2.06 | 103.0 |

| RS-001 | Research Sample (Plasma) | 12,500 | 99,800 | 0.125 | 6.25 |

| RS-002 | Research Sample (Microsomes) | 8,900 | 100,500 | 0.089 | 4.45 |

Chromatographic Techniques for Separation and Purity Assessment in Research (e.g., Chiral HPLC, GC-MS)google.comamericanpharmaceuticalreview.comnih.gov

Chromatographic methods are indispensable for separating this compound from starting materials, byproducts, and other impurities, as well as for assessing its purity.

Chiral High-Performance Liquid Chromatography (HPLC): The presence of a stereocenter at the C2 position (the carbon bearing the methyl group) means that this compound can exist as a pair of enantiomers. Enantiomers often exhibit different pharmacological activities, making their separation and analysis critical. scirp.org Chiral HPLC is the most widely used technique for this purpose. nih.gov Separation can be achieved through two main approaches:

Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Indirect Separation: Derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column. google.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for assessing the purity of volatile and semi-volatile compounds. Given its structure, this compound is amenable to GC analysis. The sample is vaporized and separated based on its boiling point and interaction with the GC column's stationary phase. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio data, yielding a fragmentation pattern that serves as a molecular fingerprint for identification. nih.gov For aldehydes, derivatization with agents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) can improve chromatographic behavior and detection sensitivity. researchgate.net

Table 2: Illustrative Chromatographic Data for Purity and Enantiomeric Assessment

| Technique | Analyte | Retention Time (min) | Purity / e.e. (%) | Key MS Fragment Ions (m/z) |

|---|---|---|---|---|

| Chiral HPLC | (R)-2-Methyl-6-oxopiperidine-1-carbaldehyde | 12.4 | 99.5 (e.e.) | N/A |

| Chiral HPLC | (S)-2-Methyl-6-oxopiperidine-1-carbaldehyde | 14.1 | 99.5 (e.e.) | N/A |

| GC-MS | This compound | 8.7 | 99.8 (purity) | 141, 112, 84, 69 |

| GC-MS | Impurity A (2-Methylpiperidone) | 7.2 | 0.15 (impurity) | 113, 98, 70, 56 |

Impurity Profiling and Process-Related Impurity Studies in Chemical Synthesis

Impurity profiling is the identification and quantification of all potential impurities in a drug substance. researchgate.netnih.gov For this compound, these impurities can originate from various sources, including starting materials, intermediates, by-products from side reactions, and degradation products. A plausible synthesis route might involve the N-formylation of 2-methylpiperidone.

Process-related impurities could therefore include:

Unreacted Starting Materials: Such as 2-methylpiperidone.

Reagent-Related Impurities: Impurities from the formylating agent (e.g., formic acid). For instance, formic acid impurities in excipients have been shown to form N-formyl degradation products with other active ingredients. bohrium.com

By-products: Compounds formed through alternative reaction pathways.

Degradation Products: Formed by the breakdown of the target compound under specific conditions (e.g., heat, light, pH).

Techniques such as HPLC with UV and mass spectrometric detection (LC-MS) are central to impurity profiling, allowing for the detection and preliminary identification of unknown compounds. Subsequent isolation and characterization using Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are often required for definitive structural elucidation.

Table 3: Potential Process-Related Impurities in the Synthesis of this compound

| Impurity Name | Potential Origin | Molecular Weight (g/mol) | Analytical Method |

|---|---|---|---|

| 2-Methylpiperidone | Unreacted starting material | 113.16 | GC-MS, LC-MS |

| Formic Acid | Excess reagent | 46.03 | IC, LC-MS |

| N-formylpiperidine | Impurity in starting material (piperidine) | 113.16 | GC-MS |

| Dimerized Aldol (B89426) Product | By-product (self-condensation) | 282.36 | LC-MS |

Method Development for Metabolite Profiling (Limited to in vitro or non-human research contexts)nih.gov

Understanding the metabolic fate of a new chemical entity is a key part of preclinical research. In vitro metabolite profiling, typically using systems like liver microsomes or hepatocytes, provides initial insights into how a compound might be transformed in a biological system. LC-MS-based metabolite profiling is a primary tool for these studies.

For this compound, the parent compound is incubated with the in vitro system (e.g., rat liver microsomes) and cofactors. Samples are taken over time, and the reaction is stopped. The samples are then analyzed, typically by high-resolution LC-MS/MS. biomedres.us The goal is to detect and identify potential metabolites by looking for expected mass shifts corresponding to common metabolic reactions.

Common Phase I metabolic transformations for a molecule like this could include:

Oxidation/Hydroxylation: Addition of an oxygen atom (+16 Da) at various positions on the piperidine (B6355638) ring.

Oxidation of Aldehyde: Conversion of the carbaldehyde group to a carboxylic acid (+16 Da).

N-deformylation: Removal of the formyl group (-28 Da), yielding 2-methyl-6-oxopiperidine.

The fragmentation patterns of these potential metabolites are compared to the parent compound to help pinpoint the site of modification.

Table 4: Hypothetical In Vitro Metabolites of this compound

| Metabolite ID | Metabolic Reaction | Mass Shift (Da) | Proposed Structure |

|---|---|---|---|

| M1 | Hydroxylation | +16 | Hydroxy-2-methyl-6-oxopiperidine-1-carbaldehyde |

| M2 | Aldehyde Oxidation | +16 | 2-Methyl-6-oxopiperidine-1-carboxylic acid |

| M3 | N-Deformylation | -28 | 2-Methyl-6-oxopiperidine |

| M4 | Ring Opening | +18 | N-formyl-6-amino-5-methyl-6-oxohexanoic acid |

Future Research Directions and Unexplored Avenues for 2 Methyl 6 Oxopiperidine 1 Carbaldehyde Chemistry

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and stereoselective synthetic routes to functionalized piperidines is a perpetual goal in organic synthesis. For 2-Methyl-6-oxopiperidine-1-carbaldehyde, future research could focus on several innovative approaches:

Asymmetric Catalysis: Building upon established methods for related compounds, the development of catalytic asymmetric syntheses would be a primary objective. This could involve enantioselective cyclization reactions, such as acid-mediated 6-endo-trig cyclizations of amine-substituted enones, to establish the stereochemistry at the 2-position. rsc.org The use of chiral catalysts, including organocatalysts and transition metal complexes, could provide access to enantiomerically pure forms of the target molecule.

Biocatalysis: The use of enzymes to catalyze key synthetic steps offers a green and highly selective alternative to traditional chemical methods. Future studies could explore the use of engineered enzymes for the stereoselective reduction of a precursor ketone or the asymmetric functionalization of the piperidine (B6355638) ring.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. The development of a flow-based synthesis for this compound could enable the rapid production of the compound and its derivatives, facilitating further studies into its reactivity and applications.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Asymmetric Catalysis | High enantioselectivity, access to chiral building blocks. | Development of novel chiral catalysts and reaction conditions. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of suitable enzymes. |

| Flow Chemistry | Improved safety, scalability, and process control. | Design and optimization of a continuous flow reactor setup. |

Deeper Understanding of Complex Reaction Mechanisms and Stereocontrol

A thorough understanding of reaction mechanisms is crucial for the rational design of synthetic strategies and the control of stereochemical outcomes. For this compound, future research should aim to:

Elucidate Cyclization Mechanisms: Detailed mechanistic studies of potential cyclization reactions to form the piperidine ring would be invaluable. This could involve a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling to map out reaction pathways and identify key transition states.

Control of Diastereoselectivity: In cases where multiple stereocenters are present or introduced, achieving high levels of diastereoselectivity is essential. Research could focus on substrate-controlled and reagent-controlled methods to influence the relative stereochemistry of substituents on the piperidine ring. For instance, the stereochemistry of related 6-oxopiperidine-2-carboxylate (B1261032) derivatives has been confirmed to have a cis configuration, which could serve as a starting point for mechanistic investigations. researchgate.net

Conformational Analysis: The conformational preferences of the this compound ring will significantly influence its reactivity and biological activity. Spectroscopic techniques, such as NMR, and computational methods could be employed to study the conformational landscape of the molecule.

Application in Emerging Fields of Chemical Biology and Materials Science

The unique structural features of this compound make it an attractive scaffold for applications in diverse scientific disciplines:

Chemical Biology: The piperidine core is a common motif in many biologically active natural products and pharmaceuticals. beilstein-journals.org Future research could explore the potential of this compound as a building block for the synthesis of novel bioactive molecules. The aldehyde functionality provides a handle for further derivatization and conjugation to other molecules of interest, such as peptides or fluorescent probes.

Materials Science: The incorporation of heterocyclic units into polymers and other materials can impart unique properties. The rigid structure and functional handles of this compound could be exploited in the design of novel polymers with tailored thermal, optical, or mechanical properties. Its potential use as a monomer in polymerization reactions or as a cross-linking agent could be investigated.

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. For this compound, computational studies could focus on:

Reaction Pathway Prediction: Quantum mechanical calculations can be used to model potential synthetic routes and predict their feasibility and stereochemical outcomes. This can help in prioritizing experimental targets and optimizing reaction conditions.

Conformational and Spectroscopic Analysis: Molecular mechanics and density functional theory (DFT) calculations can provide insights into the conformational preferences and spectroscopic properties (e.g., NMR, IR) of the molecule, aiding in its characterization.